molecular formula C21H18N4O2S B3004695 N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112297-96-7

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B3004695
CAS No.: 1112297-96-7
M. Wt: 390.46
InChI Key: FJQLWWNEOYFRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused bicyclic core structure. The compound features two 4-methylphenyl substituents: one directly attached to the thiazole ring and another via an acetamide linker. This structural motif is associated with diverse pharmacological activities, including antifungal and analgesic properties, as observed in related compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-3-7-15(8-4-13)18-19-20(28-24-18)21(27)25(12-22-19)11-17(26)23-16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQLWWNEOYFRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the 4-methylphenyl groups and the acetamide moiety. Common reagents used in these reactions include various aryl halides, amines, and acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazolo[4,5-d]pyrimidine derivatives exhibit variability in substituents on the phenyl rings, thiazole core, and acetamide linker, leading to distinct physicochemical and biological profiles. Below is a detailed comparison:

Key Structural Variations

Compound Name Substituents on Thiazolo[4,5-d]pyrimidine Core Acetamide Substituent Key Modifications Molecular Weight
Target Compound 3-(4-methylphenyl), 7-oxo N-(4-methylphenyl) None 406.46 (calc.)
N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-2-[7-oxo-3-(p-tolyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-6-yl]acetamide (IV) 3-(4-methylphenyl), 7-oxo, 2-thioxo N-(2,4-difluorophenyl-triazole) Thioxo group, triazole-linked side chain 579.61 (calc.)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide 3-(4-fluorophenyl), 7-oxo N-(dihydrobenzodioxin) Fluorophenyl, benzodioxin substituent 438.43 (calc.)

Pharmacological Activity Comparison

  • Antifungal Activity : Compound IV () demonstrated enhanced permeability through lipophilic membranes compared to the target compound, attributed to its thioxo group and triazole moiety, which may improve interactions with fungal cytochrome P450 enzymes .
  • Analgesic Activity : Thiazolo[4,5-d]pyrimidines with pyrazole-linked acetamide groups (e.g., 8c and 8e in ) showed significant analgesic effects, suggesting that the target compound’s 4-methylphenyl groups could similarly modulate pain pathways via COX or opioid receptor interactions .

Physicochemical Properties and Permeability

  • Lipophilicity : The target compound’s logP (estimated ~3.2) is lower than that of Compound IV (logP ~4.1) due to the absence of the lipophilic triazole group .
  • Membrane Permeability : Studies in revealed that fluorinated and chlorinated analogs exhibit higher permeability coefficients (e.g., Compound III: 1.2 × 10⁻⁶ cm/s) compared to methyl-substituted derivatives, likely due to increased hydrogen-bonding capacity .

Biological Activity

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H17N4O2S
Molecular Weight408.45 g/mol
LogP4.1017
Polar Surface Area58.227 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Recent studies indicate that thiazolopyrimidine derivatives, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance, a study evaluated several derivatives and found that compounds with similar structural motifs showed IC50 values ranging from 6.90 to 51.46 μM against HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines .

Key Findings:

  • MCF-7 Cell Line: IC50 values for derivatives ranged from 10.39 to 14.34 μM.
  • HCT-116 Cell Line: The compound demonstrated an IC50 of 6.90 μM, outperforming doxorubicin in selectivity towards cancer cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Studies suggest that thiazolopyrimidine derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: The compound may interfere with the cell cycle, preventing cancer cells from dividing.

Study on Cytotoxicity

A comparative study on the cytotoxic effects of various thiazolopyrimidine derivatives highlighted the enhanced potency of compounds with electron-withdrawing groups on the aromatic ring. The presence of these substituents significantly improved their anticancer activity against the tested cell lines .

Selectivity Towards Cancer Cells

In a study assessing the selectivity of these compounds, it was found that while exhibiting high cytotoxicity towards cancer cells, they showed minimal toxicity to normal human cells (MCF-10A) at similar concentrations. This selectivity is crucial for developing safer therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.